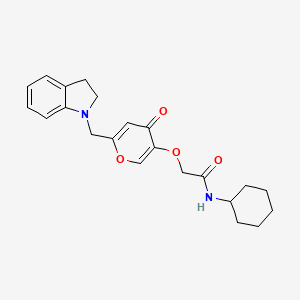

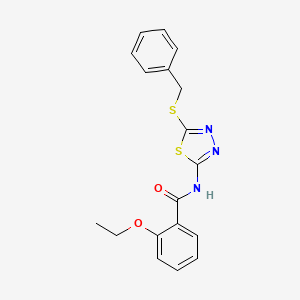

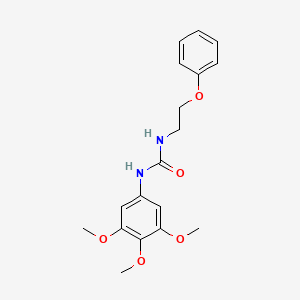

![molecular formula C13H20O2 B2518666 2-[(1-Adamantyloxy)methyl]oxirane CAS No. 130187-71-2](/img/structure/B2518666.png)

2-[(1-Adamantyloxy)methyl]oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1-Adamantyloxy)methyl]oxirane is a compound that belongs to the class of organic chemicals known as oxiranes, which are three-membered cyclic ethers. The adamantyl group attached to this oxirane ring indicates that the compound possesses the bulky and rigid tricyclic adamantane structure, which can impart unique physical and chemical properties to the molecule.

Synthesis Analysis

The synthesis of oxiranes with adamantane structures can be achieved through the epoxidation of unsaturated compounds in the adamantane series. For instance, functionally substituted oxiranes have been synthesized using m-chloroperoxybenzoic acid as an oxidizing agent . The presence of the adamantyl group can influence the reactivity of the oxirane ring, as seen in the synthesis of protoadamantane-4-spiro-oxiran and its subsequent reactions .

Molecular Structure Analysis

The molecular structure of oxiranes like 2-[(1-Adamantyloxy)methyl]oxirane is characterized by the three-membered oxirane ring, which is highly strained due to its small ring size. The adamantyl group is known for its high stability and can affect the overall conformation and reactivity of the molecule. The molecular recognition properties of adamantane derivatives, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, demonstrate the versatility of the adamantane moiety in forming one-dimensional motifs through hydrogen bonding .

Chemical Reactions Analysis

The reactivity of the C(sp3)–H bonds in adamantane derivatives can be influenced by the electron-withdrawing ability of substituents, as shown in the oxygenation reactions with methyl(trifluoromethyl)dioxirane . Adamantyl-substituted oxiranes can undergo regioselective ring-opening reactions with various nucleophiles, leading to a range of products including halogen substitution and trifunctional derivatives . Additionally, the stability of the adamantyl carbocation plays a role in alkylation reactions, as seen in the alkylation of xylenes with 2-(1-adamantylimino)-5-methyl-1,3-oxathiolane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(1-Adamantyloxy)methyl]oxirane are influenced by both the oxirane ring and the adamantyl group. The oxirane ring is known for its reactivity due to ring strain, while the adamantyl group contributes to the stability and rigidity of the molecule. The electron-withdrawing or donating properties of substituents on the adamantane structure can modulate the reactivity of the molecule, as evidenced by the study of C(sp3)–H bond reactivity . The ability of adamantane derivatives to participate in molecular recognition and assembly indicates that these compounds can have unique and adaptable interactions with other molecules .

Applications De Recherche Scientifique

Selective Oxidation of Hydrocarbons : 2-[(1-Adamantyloxy)methyl]oxirane has been used in the selective oxidation of hydrocarbons, especially those containing cyclopropyl moieties. The studies demonstrated its effectiveness in direct oxyfunctionalization of various compounds, highlighting its potential in organic synthesis (D’Accolti et al., 2003).

Epoxidation of Enol Ethers : This compound has been employed in the epoxidation of enol ethers, such as alkoxy(aryl)methylidene adamantanes, yielding spirooxiranes with high efficiency. This indicates its utility in creating complex organic structures with potential applications in pharmaceuticals and materials science (Troisi et al., 1989).

Reaction with Aminoxyls : Research involving the reactions of 2-[(1-Adamantyloxy)methyl]oxirane with aminoxyls like TEMPO has provided insights into radical mechanisms and the production of methoxyamines. This area of study is critical for understanding radical-based reactions in organic chemistry (Dinoi et al., 1998).

Chemiluminescence Studies : This compound's oxidation by methyl(trifluoromethyl)dioxirane has been observed to cause chemiluminescence, making it a potential candidate for the development of new chemiluminescent materials and sensors (Kazakov et al., 2001).

Synthesis of Functionally Substituted Oxiranes : The compound has been utilized in synthesizing functionally substituted oxiranes, indicating its role in creating diverse organic molecules with potential applications in various fields including medicinal chemistry and materials science (Leonova et al., 2020).

Oxygenation of Alkane C-H Bonds : Its application in the oxygenation of alkane C-H bonds has been studied, revealing insights into reaction mechanisms and electron distribution in the transition state, which is crucial for the design of catalytic processes (González-Núñez et al., 2005).

Anticorrosive Properties in Carbon Steel : Research into aromatic epoxy monomers, which include derivatives of 2-[(1-Adamantyloxy)methyl]oxirane, has shown that these compounds can act as effective corrosion inhibitors for carbon steel in acidic solutions. This finding has implications for industrial applications, especially in the field of materials protection (Dagdag et al., 2019).

Orientations Futures

The future directions of 2-[(1-Adamantyloxy)methyl]oxirane could involve further exploration of its synthesis and reactions. As functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, remain virtually unstudied , there is potential for significant advancements in this area of research.

Propriétés

IUPAC Name |

2-(1-adamantyloxymethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-2-11-3-10(1)5-13(4-9,6-11)15-8-12-7-14-12/h9-12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIAGOLKGAHWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCC4CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Adamantyloxy)methyl]oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

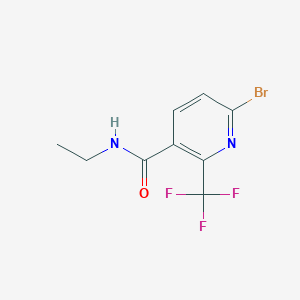

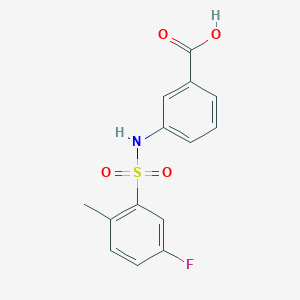

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

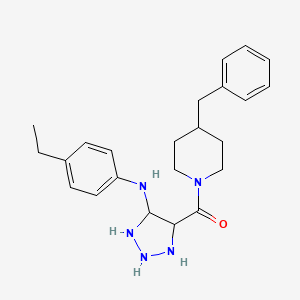

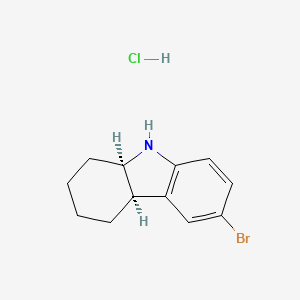

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

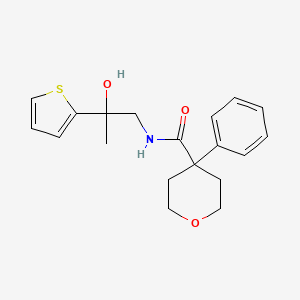

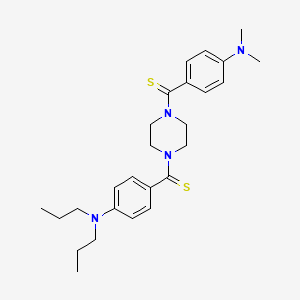

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)